molecular formula C22H17F3N2O4 B3003364 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396868-10-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide

Katalognummer: B3003364
CAS-Nummer: 1396868-10-2
Molekulargewicht: 430.383
InChI-Schlüssel: CFGOCTFDLHGRCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C22H17F3N2O4 and its molecular weight is 430.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A furan ring
  • A tetrahydroisoquinoline moiety
  • A trifluoromethoxybenzamide group

This combination of functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor binding.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets. The structural components allow for:

  • Hydrogen bonding with active sites on enzymes.
  • π-π stacking interactions due to the aromatic rings, which can enhance binding affinity.
  • Modulation of receptor activity through conformational changes upon binding.

These interactions suggest that the compound may function as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that the compound may inhibit key enzymes implicated in various diseases. For instance:

  • Protease Inhibition : The tetrahydroisoquinoline structure is known to mimic natural substrates, potentially inhibiting proteolytic enzymes.
  • Kinase Activity : Its binding affinity to ATP-binding sites suggests a role in inhibiting kinases involved in cancer signaling pathways.

Antitumor Activity

Preliminary studies have shown that this compound exhibits antitumor properties. It may induce apoptosis in cancer cells by:

  • Modulating signaling pathways related to cell survival.
  • Disrupting metabolic processes essential for tumor growth and proliferation.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited serine proteases involved in inflammation. The IC50 values indicated potent inhibitory effects at micromolar concentrations .
  • Anticancer Efficacy : A recent investigation into the compound's effects on breast cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce cell cycle arrest and promote apoptosis .
  • Receptor Binding Studies : Research utilizing radiolabeled versions of the compound showed high affinity for certain G protein-coupled receptors (GPCRs), indicating potential applications in neurological disorders .

Applications in Medicinal Chemistry

Given its promising biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting:

  • Cancer
  • Neurological Disorders
  • Inflammatory Diseases

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionProtease inhibition with IC50 < 10 µM
Antitumor ActivityInduced apoptosis in cancer cells
Receptor BindingHigh affinity for GPCRs

Eigenschaften

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c23-22(24,25)31-18-7-4-15(5-8-18)20(28)26-17-6-3-14-9-10-27(13-16(14)12-17)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGOCTFDLHGRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.